5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE
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Overview
Description
5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE is a heterocyclic compound that contains a pyrimidine ring substituted with an ethyl group, a methyl group, and a diazirine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazirine moiety can be reduced to form amines.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a photoaffinity label for studying protein-ligand interactions due to the presence of the diazirine moiety, which can form covalent bonds with target proteins upon irradiation with UV light.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE involves the interaction of the diazirine moiety with target molecules. Upon irradiation with UV light, the diazirine moiety forms a highly reactive carbene intermediate, which can covalently bond with nearby molecules, thereby enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- 5-ETHYL-4-METHYL-6-[3-(PHENYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE
- 5-ETHYL-4-METHYL-6-[3-(METHYLSULFANYL)-1H-1,2-DIAZIREN-1-YL]-2-PYRIMIDINAMINE
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the diazirine moiety, in particular, makes it valuable for photoaffinity labeling studies .
Properties
IUPAC Name |
5-ethyl-4-methyl-6-(3-methylsulfanyldiazirin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-4-6-5(2)11-8(10)12-7(6)14-9(13-14)15-3/h4H2,1-3H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATGCGXHXBFUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N2C(=N2)SC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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